molecular formula C12H17N5O2 B2459901 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide CAS No. 2034368-11-9

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide

Cat. No.: B2459901
CAS No.: 2034368-11-9
M. Wt: 263.301
InChI Key: XMGGOGMPLYQSHT-UHFFFAOYSA-N
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Description

N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide is a novel chemical entity designed for pharmaceutical and biological research. It belongs to the class of triazolo[4,3-a]pyrazine derivatives, a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry due to its wide range of pharmacological activities . While specific biological data for this compound is under investigation, analogues within this structural class have demonstrated potent and promising biological activities in scientific studies, including antibacterial properties against strains like Staphylococcus aureus and Escherichia coli and anticancer effects against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism of action for triazolo[4,3-a]pyrazine derivatives can vary based on specific substitutions, but research on similar compounds has shown the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of key proteins like p53 and Bax . The structure of this particular compound, which features a methoxy group and a pivalamide moiety, is strategically designed to influence its physicochemical properties, potentially enhancing its metabolic stability and bioavailability for research purposes. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers exploring new antibacterial agents , anticancer therapeutics , or other targeted biological activities will find this compound a valuable scaffold for their investigations.

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-12(2,3)11(18)14-7-8-15-16-9-10(19-4)13-5-6-17(8)9/h5-6H,7H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGGOGMPLYQSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NN=C2N1C=CN=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide typically involves the following steps:

    Formation of the Triazolo-Pyrazine Core: This step involves the cyclization of a suitable precursor, such as a pyrazine derivative, with a triazole moiety. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the triazolo-pyrazine core using a methylating agent, such as methyl iodide, in the presence of a base, such as potassium carbonate.

    Attachment of the Pivalamide Group: The final step involves the acylation of the triazolo-pyrazine core with pivaloyl chloride in the presence of a base, such as triethylamine, to form the desired pivalamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques, such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; solvents such as DMF or dichloromethane; catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The triazolo-pyrazine core can bind to these targets, inhibiting their function and leading to antibacterial effects. The exact pathways and molecular interactions depend on the specific biological system being studied.

Comparison with Similar Compounds

Key Structural Features:

  • Substituents: 8-Methoxy group: Enhances solubility and modulates electronic properties.

Structural Analogs of [1,2,4]Triazolo[4,3-a]Pyrazine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Reference
N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide C₁₄H₁₈N₆O₂ 8-OCH₃, 3-(pivalamide-CH₂) 326.34 High metabolic stability, potential cardioprotection
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide C₁₅H₁₂N₈O₂ 8-OH, 3-(triazole-carboxamide-CH₂) 336.32 Improved solubility, adenosine receptor affinity
8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives Variable 8-NH₂, 2-phenyl 250–350 High adenosine A₁/A₂A receptor binding (IC₅₀ = 10–50 nM)
N-({8-Methoxy-triazolo[4,3-a]pyrazin-3-yl}methyl)benzothiadiazole-5-carboxamide C₁₄H₁₁N₇O₂S 8-OCH₃, 3-(benzothiadiazole-CH₂) 341.35 Photostability, fluorescence properties
Key Observations:
  • 8-Substituent Impact : Methoxy (OCH₃) groups improve lipophilicity and stability compared to hydroxy (OH) analogs, which may enhance bioavailability .
  • Amide vs. Carboxamide : Pivalamide derivatives exhibit superior metabolic resistance over benzothiadiazole-carboxamide analogs due to steric shielding .
  • Biological Activity: 8-Amino derivatives show potent adenosine receptor binding, while pivalamide analogs prioritize stability over direct receptor interaction .

Functional Comparison with Non-Triazolo Heterocycles

Compound Class Example Core Structure Key Advantages Limitations
Pyrazolo[3,4-d]pyrimidines 4-Imino-1-p-tolyl-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazole fused to pyrimidine High kinase inhibition (e.g., JAK2) Rapid hepatic clearance
Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidines 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo-thiazolo-pyrimidine Thiazole-pyrrole-pyrimidine hybrid Broad-spectrum antimicrobial activity Synthetic complexity
Triazolo[4,3-a]pyrazines Target compound Triazole-pyrazine Balanced pharmacokinetics and target selectivity Moderate potency in receptor assays
Highlights:
  • Synthetic Accessibility : Triazolo[4,3-a]pyrazines are more straightforward to functionalize than pyrrolo-thiazolo-pyrimidines, which require multi-step heterocyclization .
  • Pharmacokinetics : Pivalamide derivatives outperform pyrazolo[3,4-d]pyrimidines in metabolic stability due to reduced CYP450 susceptibility .

Pivalamide-Containing Analogs

Compound Core Structure Pivalamide Position Key Application
N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide Pyridine 3-position Precursor for silicon-based drug delivery
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide Pyridine 3-position Radiolabeling and imaging probes
Target Compound Triazolo[4,3-a]pyrazine 3-position Therapeutic agent with enhanced stability
Insights:
  • Positioning : Pivalamide at the 3-position is conserved across analogs to maximize steric protection of the amide bond.
  • Diverse Applications: Pyridine-based pivalamides are used in diagnostics, while triazolopyrazine derivatives focus on therapeutics .

Biological Activity

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide is a synthetic compound classified within the triazolo-pyrazine derivatives. This compound has garnered interest due to its diverse biological activities, particularly its antibacterial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

Overview of Structure and Properties

  • Chemical Formula: C13_{13}H16_{16}N4_{4}O2_{2}
  • Molecular Weight: 252.29 g/mol
  • CAS Number: 2034368-11-9

The structure features a fused triazolo-pyrazine core with a methoxy group and a pivalamide moiety. The unique arrangement of these functional groups contributes to its biological activity.

Target Pathways

This compound primarily targets bacterial cells. It has demonstrated significant inhibitory effects against:

  • Gram-positive bacteria: Staphylococcus aureus
  • Gram-negative bacteria: Escherichia coli

Mode of Action

The compound exhibits its antibacterial activity through the inhibition of bacterial cell wall synthesis and disruption of cellular functions. This action is mediated by binding to specific bacterial enzymes involved in these processes.

Antibacterial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound. The results indicate:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound exhibits moderate antibacterial activity against both strains tested .

Synthesis and Characterization

The synthesis of this compound typically involves several critical steps:

  • Formation of the Triazolo-Pyrazine Core:
    • Cyclization of a suitable pyrazine derivative with a triazole moiety.
    • Reaction conditions often include sodium hydride as a base in dimethylformamide (DMF) at elevated temperatures.
  • Methoxy Group Introduction:
    • Methylation using methyl iodide in the presence of potassium carbonate.
  • Pivalamide Formation:
    • Reaction with pivalic acid derivatives to form the final product.

Case Studies and Research Findings

Case Study 1: Antimicrobial Evaluation
A study published in Chem Biol Lett evaluated various triazolo-pyrazine derivatives for their antimicrobial properties. This compound was compared with standard antibiotics and showed promising results against resistant bacterial strains .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research focusing on SAR indicated that modifications to the methoxy group significantly influenced antibacterial potency. Compounds with electron-donating groups at specific positions on the pyrazine ring exhibited enhanced activity .

Q & A

Q. What computational tools are most effective for predicting off-target interactions or toxicity?

  • Tools :
  • SwissADME : Predicts BBB permeability and CYP450 interactions .
  • Molecular Dynamics Simulations : GROMACS for binding stability analysis .
  • Validation : Cross-check with experimental toxicity data (e.g., zebrafish embryo assays) .

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